(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid
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Overview
Description
(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Isosteres : This compound is used in the synthesis of peptide analogs and isosteres. For example, it has been utilized in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Biologically Active Residue Synthesis : Research has shown its application in generating transient sulfenic acids, which are subsequently transformed into sulfoxides with biologically active residues (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Drug Design and Hydrogel Formation : It has been involved in the synthesis of compounds useful for new drug designs (Lecinska et al., 2010). Additionally, it has been employed in creating hydrogelators for potential localized cancer therapy, due to its ability to form hydrogels and its effectiveness in drug delivery (Guchhait et al., 2021).
Fluorine-Containing Compounds : Its fluorine-containing variant has been investigated as a putative fluorinated natural product, which is rare in nature. This research highlighted the novelty of aromatic fluorine substituents in natural products (Aldemir, Kohlhepp, Gulder, & Gulder, 2014).
Catalysis and Organic Synthesis : It's also utilized in catalysis and other organic synthesis processes. For instance, its derivatives have been used in rhodium-catalyzed hydroformylation (Mikhel et al., 2011).
Vibrational and Electronic Structure Analysis : The compound has been studied for its vibrational and electronic structures, aiding in a deeper understanding of its chemical properties (Pallavi & Tonannavar, 2020).
Enzymatic Processes : The compound has been synthesized via continuous enzymatic processes, demonstrating its potential in efficient and sustainable chemical production (Tao & Mcgee, 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and function of the target molecules .
Pharmacokinetics
The compound’s molecular weight (18318 g/mol) and predicted boiling point (3088±320 °C) suggest that it may have good bioavailability .
Result of Action
Based on its structure, it is plausible that the compound could exert effects by modulating the activity of its targets .
Properties
IUPAC Name |
(3R)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPQPXUDXQDVMK-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375868 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500789-04-8 |
Source
|
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500789-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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